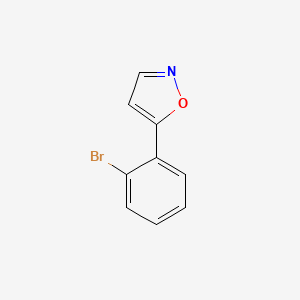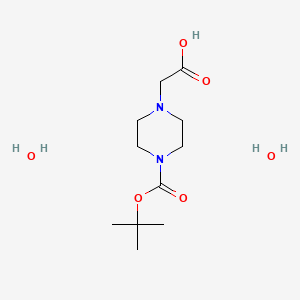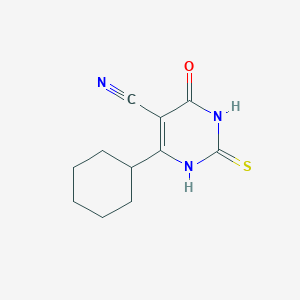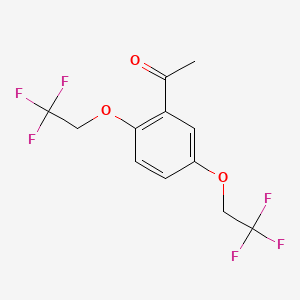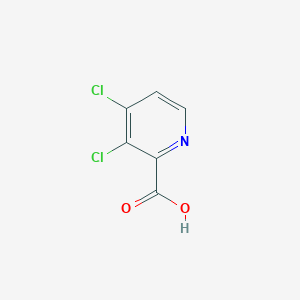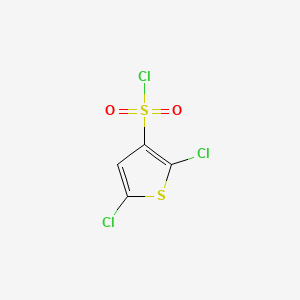
1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine
Übersicht
Beschreibung
1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine (FNP) is a synthetic compound with a wide range of applications in laboratory experiments. FNP has been used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other materials. FNP is also used in a variety of biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Medicine: Antimycobacterial Agents
This compound has shown promise in the medical field, particularly as a potential antimycobacterial agent. It’s been found that related furan-based compounds can interfere with iron homeostasis in Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (TB) . The ability to disrupt iron acquisition in these bacteria could lead to the development of new treatments for TB, especially in the face of rising drug resistance.
Material Science: Synthesis of Novel Materials
The compound’s unique structure, which includes both a piperazine ring and a nitro group, could be utilized in material science for the synthesis of novel materials. These materials might exhibit unique properties such as enhanced thermal stability or specific interaction capabilities with other molecules .
Biochemistry: Enzyme Inhibition
In biochemistry, this compound could be investigated for its potential as an enzyme inhibitor. By modifying the piperazine moiety, researchers could develop inhibitors that target specific enzymes involved in disease processes, providing a pathway for therapeutic intervention .
Pharmacology: Drug Discovery
The pharmacological applications of 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine are vast. It could serve as a scaffold for the development of new drugs, given its structural flexibility and the presence of functional groups that are commonly found in pharmacologically active compounds .
Wirkmechanismus
Target of Action
They have been reported as antivirals, inhibiting human immunodeficiency virus (HIV-1) and human rhinovirus (HRV-3) infection . They also show in vitro inhibitory activity on human platelet aggregation and act as antifilarial agents .
Mode of Action
For instance, they can inhibit viral replication in the case of antiviral activity, or they can prevent platelet aggregation .
Biochemical Pathways
Given the broad range of biological activities associated with piperazine derivatives, it can be inferred that multiple pathways might be influenced, leading to downstream effects such as inhibition of viral replication or prevention of platelet aggregation .
Result of Action
Based on the known activities of piperazine derivatives, the compound could potentially inhibit viral replication, prevent platelet aggregation, and exhibit antifilarial activity .
Eigenschaften
IUPAC Name |
1-(2-fluoro-4-nitrophenyl)-4-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3O2/c1-13-4-6-14(7-5-13)11-3-2-9(15(16)17)8-10(11)12/h2-3,8H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZIHNDVFUJRHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382417 | |
| Record name | 1-(2-fluoro-4-nitrophenyl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine | |
CAS RN |
221198-29-4 | |
| Record name | 1-(2-fluoro-4-nitrophenyl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol](/img/structure/B1333684.png)
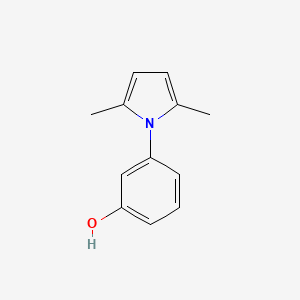
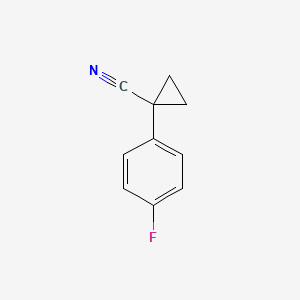
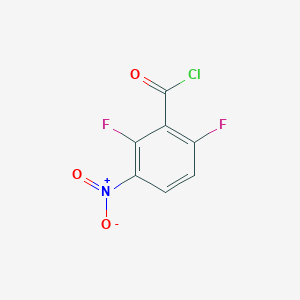

![N-[(2,6-Dichloropyridin-4-yl)methyl]-N,N-dimethylamine hydrochloride](/img/structure/B1333690.png)
